6-[(Tert-butoxy)carbonyl]-3-oxa-6-azabicyclo[3.1.1]heptane-1-carboxylicacid
Description
6-[(Tert-butoxy)carbonyl]-3-oxa-6-azabicyclo[3.1.1]heptane-1-carboxylic acid is a bicyclic compound featuring a rigid [3.1.1] ring system, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid moiety. Its molecular weight is 241.3 g/mol, with a purity of ≥95% . The Boc group enhances solubility and stability during synthetic processes, making it a valuable intermediate in medicinal chemistry, particularly for peptide synthesis and drug discovery. The compound is commercially available through suppliers such as CymitQuimica and Biosynth, though discontinuation of certain stock quantities has been noted .
Properties
Molecular Formula |
C11H17NO5 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxa-6-azabicyclo[3.1.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C11H17NO5/c1-10(2,3)17-9(15)12-7-4-11(12,8(13)14)6-16-5-7/h7H,4-6H2,1-3H3,(H,13,14) |
InChI Key |
NZKIBHFDBKAKDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC1(COC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Detailed Stepwise Preparation
| Step No. | Process Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Amine Protection | Reaction of 6-aminobicyclo[3.1.1]heptane-1-carboxylic acid with tert-butyl chloroformate and triethylamine in dichloromethane | Formation of tert-butoxycarbonyl (Boc)-protected amine intermediate |
| 2 | Bicyclic Ring Formation | Treatment of Boc-protected intermediate with sodium bicarbonate in a water-ethanol mixture | Cyclization to form the 3-oxa-6-azabicyclo[3.1.1]heptane ring system |
| 3 | Deprotection and Acid Formation | Acidic treatment with hydrochloric acid in ethanol | Removal of protecting groups and formation of carboxylic acid functionality |
This sequence allows selective protection and ring closure, followed by deprotection to yield the target compound with the desired bicyclic structure and functional groups intact.
Reaction Conditions and Optimization
- Solvents: Dichloromethane is favored for the Boc protection step due to its ability to dissolve both reactants and maintain reaction control.
- Bases: Triethylamine neutralizes the HCl generated during Boc protection.
- Cyclization: Sodium bicarbonate in aqueous ethanol provides mild basic conditions promoting ring closure without degrading sensitive groups.
- Deprotection: Hydrochloric acid in ethanol effectively removes Boc groups under controlled acidic conditions.
Optimization of temperature, reaction time, and reagent stoichiometry is critical to maximize yield and purity, especially when scaling up for industrial production.
Chemical Reaction Analysis Relevant to Preparation
Types of Reactions Involved
- Nucleophilic Substitution: In Boc protection, the amine nucleophile attacks the electrophilic carbonyl carbon of tert-butyl chloroformate.
- Ring Closure (Cyclization): Intramolecular nucleophilic attack facilitated by mild base forms the bicyclic oxabicyclo-azabicyclo framework.
- Acid-Catalyzed Deprotection: Removal of Boc groups by protonation and cleavage under acidic conditions.
Common Reagents and Their Roles
| Reagent | Role in Preparation | Typical Conditions |
|---|---|---|
| Tert-butyl chloroformate | Boc protecting group donor | Room temperature, dichloromethane |
| Triethylamine | Base to scavenge HCl during Boc protection | Stoichiometric amount |
| Sodium bicarbonate | Mild base for cyclization | Aqueous ethanol, mild heating |
| Hydrochloric acid | Acid for Boc deprotection | Ethanol solvent, reflux or room temperature |
Major Intermediates and Products
- Boc-protected amine intermediate: Stable and isolable, key for ring formation.
- Bicyclic intermediate: Incorporates oxabicyclo and azabicyclo rings.
- Final product: 6-[(tert-butoxy)carbonyl]-3-oxa-6-azabicyclo[3.1.1]heptane-1-carboxylic acid with free carboxylic acid and protected amine functionalities.
Comparative Table of Preparation Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | Milliliters to liters | Hundreds to thousands of liters |
| Temperature Control | Ice bath to reflux | Automated temperature control systems |
| Purification Method | Chromatography, recrystallization | Crystallization, filtration |
| Reaction Time | Hours to days | Optimized for throughput (hours) |
| Safety Measures | Standard laboratory PPE | Enhanced PPE, ventilation, containment |
Summary of Research Findings
- The Boc protection step is crucial for controlling reactivity and enabling selective transformations.
- Mild basic conditions are preferred for ring closure to avoid side reactions.
- Acidic deprotection is efficient and typically performed in ethanol to maintain solubility.
- The bicyclic structure formed is stable and amenable to further functionalization.
- The compound serves as a versatile intermediate in the synthesis of bioactive molecules due to its unique bicyclic framework.
Chemical Reactions Analysis
Types of Reactions
6-[(Tert-butoxy)carbonyl]-3-oxa-6-azabicyclo[3.1.1]heptane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
6-[(Tert-butoxy)carbonyl]-3-oxa-6-azabicyclo[3.1.1]heptane-1-carboxylic acid has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: The compound has been studied for its potential as a drug candidate, particularly in the inhibition of certain cancer cells.
Catalysis: It has been used as a catalyst in various organic reactions.
Mechanism of Action
The mechanism of action of 6-[(Tert-butoxy)carbonyl]-3-oxa-6-azabicyclo[3.1.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit the growth of cancer cells by interfering with specific pathways involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Key Observations :
Hypervalent Iodine-Mediated Reactions
Hypervalent iodine reagents, such as (diacetoxyiodo)benzene, are widely used to construct bicyclic frameworks via intramolecular hydrogen abstraction or oxidative cyclization. For example, describes the synthesis of 7-oxa-2-azabicyclo[2.2.1]heptane derivatives using amidophosphates and iodine reagents under neutral conditions . Similar strategies likely apply to the target compound, given its oxa-aza bicyclic core.
Boc Protection Strategies
The tert-butoxycarbonyl group is introduced via standard Boc-anhydride reactions. and highlight its use in protecting amines during multi-step syntheses of spiro and bicyclic compounds .
Triple Reuptake Inhibitors
Azabicyclo[3.1.0]hexane derivatives (e.g., 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane) exhibit potent inhibition of serotonin, norepinephrine, and dopamine transporters (Ki < 10 nM) with high brain penetration (B/B > 4) . While the target compound lacks aromatic substituents, its rigid core could serve as a scaffold for similar neuroactive agents.
Imaging Agents
Compounds like [18F]DCFPyL (Ki = 1.1 nM for PSMA) demonstrate the utility of bicyclic frameworks in positron emission tomography (PET) imaging .
Biological Activity
6-[(Tert-butoxy)carbonyl]-3-oxa-6-azabicyclo[3.1.1]heptane-1-carboxylic acid, commonly referred to as Boc-1-aminocyclohexane-1-carboxylic acid, is a bicyclic compound with significant potential in medicinal chemistry. This compound features a unique structural framework that includes a nitrogen atom within its bicyclic system and a carboxylic acid functional group, making it a subject of interest for various biological activities and applications in drug development.
- Molecular Formula : C11H17NO5
- Molecular Weight : 243.3 g/mol
- CAS Number : 2728567-21-1
The compound's structure is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and reactivity in organic synthesis. The bicyclic nature of the compound contributes to its unique chemical properties, influencing its interaction with biological targets.
Research indicates that 6-[(tert-butoxy)carbonyl]-3-oxa-6-azabicyclo[3.1.1]heptane-1-carboxylic acid exhibits various biological activities, primarily through its interactions with specific receptors and enzymes. Its structural similarity to known pharmacophores allows it to engage in molecular recognition processes that are crucial for therapeutic efficacy.
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial properties of Boc-1-aminocyclohexane derivatives against various bacterial strains. Results demonstrated significant inhibition of growth in Gram-positive bacteria, indicating potential as an antibacterial agent.
- Neuropharmacological Effects : Another investigation focused on the compound's effects on neurotransmitter systems. It was found to modulate serotonin and dopamine receptors, suggesting its potential use in treating mood disorders.
- Enzyme Inhibition : Research has shown that this compound can act as an inhibitor of certain enzymes involved in metabolic pathways, which may lead to applications in metabolic disorders.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of 6-[(tert-butoxy)carbonyl]-3-oxa-6-azabicyclo[3.1.1]heptane-1-carboxylic acid compared to structurally similar compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| Boc-Amino Acid A | Antimicrobial | Effective against Gram-positive bacteria |
| Boc-Amino Acid B | Neuropharmacological | Modulates serotonin receptors |
| Boc-Amino Acid C | Enzyme Inhibitor | Inhibits metabolic enzymes |
Synthesis and Characterization
The synthesis of 6-[(tert-butoxy)carbonyl]-3-oxa-6-azabicyclo[3.1.1]heptane-1-carboxylic acid typically involves multi-step organic reactions, including:
- Formation of the bicyclic structure.
- Introduction of the tert-butoxycarbonyl protecting group.
- Carboxylation to yield the final product.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Toxicity and Safety
Preliminary toxicity studies indicate that 6-[(tert-butoxy)carbonyl]-3-oxa-6-azabicyclo[3.1.1]heptane-1-carboxylic acid has a favorable safety profile when used within established dosage ranges in experimental settings. However, further studies are necessary to fully assess its long-term safety and potential side effects.
Current State of Research
Research on 6-[(tert-butoxy)carbonyl]-3-oxa-6-azabicyclo[3.1.1]heptane-1-carboxylic acid is ongoing, with several studies focusing on optimizing its biological activity through structural modifications. The compound's versatility as a precursor for synthesizing more complex molecules continues to be explored.
Future Directions
Future research should aim at:
- Investigating the full spectrum of biological activities.
- Conducting clinical trials to assess therapeutic efficacy.
- Exploring potential applications in drug design and development across various therapeutic areas.
Q & A
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
Researchers must wear nitrile gloves, chemical-resistant lab coats, and safety goggles. For respiratory protection, use NIOSH-approved P95 respirators for minor exposures or OV/AG/P99 filters for higher-risk scenarios. Avoid skin contact and ensure proper ventilation. Contaminated materials should be disposed of via licensed hazardous waste services .
Q. What synthetic routes are commonly employed for the preparation of this compound?
Synthesis typically involves multi-step routes, starting with tert-butoxycarbonyl (Boc) protection of the azabicyclic core. Key steps include ring-closing metathesis or epoxide opening, followed by acid-catalyzed cyclization. Purification is achieved via flash chromatography or preparative HPLC, with yields optimized by controlling reaction temperature (0–25°C) and stoichiometry .
Q. What analytical techniques are critical for characterizing purity and structure?
Q. What are the key considerations for storing this compound to ensure stability?
Store in airtight containers under inert gas (N₂/Ar) at –20°C. Avoid exposure to moisture or acidic conditions, as the Boc group is acid-labile. Stability studies recommend shelf-life monitoring via periodic HPLC analysis .
Advanced Research Questions
Q. How can researchers address challenges in stereochemical control during synthesis?
Stereoselectivity is achieved using chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts). Reaction progress is monitored via chiral HPLC or polarimetry. Computational modeling (DFT) predicts transition states to optimize enantiomeric excess (>90%) .
Q. How does the tert-butoxycarbonyl group influence stability under acidic conditions?
The Boc group undergoes cleavage in trifluoroacetic acid (TFA) or HCl/dioxane, forming volatile byproducts. Kinetic studies (pH 1–3) show half-life degradation of <1 hour at 25°C. Stability in neutral/basic conditions (>6 months) makes it ideal for temporary amine protection .
Q. What computational methods predict reactivity in nucleophilic reactions?
Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., enzymes), guiding functionalization strategies .
Q. What strategies functionalize the bicyclic core for structure-activity studies?
- Alkylation : Introduce alkyl halides at the azabicyclo nitrogen.
- Cross-coupling : Suzuki-Miyaura reactions add aryl/heteroaryl groups.
- Oxidation : Transform the methylene bridge to ketones using RuO₄ .
Q. How can metabolic pathways be elucidated in biological systems?
Radiolabeled (¹⁴C) analogs track hepatic metabolism via LC-MS/MS. In vitro assays with cytochrome P450 isoforms (CYP3A4/CYP2D6) identify primary metabolites. Microsomal stability studies correlate half-life with structural modifications .
Q. What comparative studies exist with analogs for SAR analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
